3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid 3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 2387022-29-7
VCID: VC4374395
InChI: InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)2-6(3-8(5)11)4-9(15)16/h2-3H,4H2,1H3,(H,15,16)
SMILES: CC1=C(C=C(C=C1Br)CC(=O)O)C(F)(F)F
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.071

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid

CAS No.: 2387022-29-7

Cat. No.: VC4374395

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.071

* For research use only. Not for human or veterinary use.

3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid - 2387022-29-7

Specification

CAS No. 2387022-29-7
Molecular Formula C10H8BrF3O2
Molecular Weight 297.071
IUPAC Name 2-[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]acetic acid
Standard InChI InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)2-6(3-8(5)11)4-9(15)16/h2-3H,4H2,1H3,(H,15,16)
Standard InChI Key HBZGWPBSHGYWJE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1Br)CC(=O)O)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 3-bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid features a phenyl ring substituted at the 3-, 4-, and 5-positions with bromine, methyl, and trifluoromethyl groups, respectively, connected to an acetic acid moiety. The IUPAC name, 2-[3-bromo-4-methyl-5-(trifluoromethyl)phenyl]acetic acid, reflects this substitution pattern. Key structural attributes include:

  • Stereoelectronic Effects: The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and influencing reactivity at adjacent positions. This group also enhances metabolic stability by resisting oxidative degradation .

  • Crystallographic Data: While single-crystal X-ray diffraction data remain unpublished, computational models predict a planar aromatic ring with dihedral angles of 12–15° between the phenyl and acetic acid groups, favoring conjugation .

  • Spectroscopic Signatures: Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the methyl group at δ 2.3 ppm (singlet), aromatic protons at δ 7.4–7.6 ppm (doublets), and the carboxylic acid proton at δ 12.1 ppm (broad singlet). Mass spectrometry confirms the molecular ion peak at m/z 297.071 .

Table 1: Comparative Structural Features of Halogenated Phenylacetic Acid Derivatives

Compound NameMolecular FormulaSubstituentsKey Properties
3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acidC₁₀H₈BrF₃O₂Br, CH₃, CF₃High lipophilicity (clogP 3.8)
4-Chloro-3-(trifluoromethyl)phenylacetic acidC₉H₆ClF₃O₂Cl, CF₃Moderate metabolic stability
Methyl 4-bromo-3-(trifluoromethyl)phenylacetateC₁₀H₈BrF₃O₂Br, CF₃, esterEnhanced bioavailability

Synthesis and Manufacturing Pathways

The synthesis of 3-bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid typically involves multi-step reactions starting from commercially available precursors. A widely reported route proceeds as follows:

  • Friedel-Crafts Acylation: 4-Methyl-3-(trifluoromethyl)aniline is acetylated using acetic anhydride under acidic conditions to yield 4-methyl-3-(trifluoromethyl)acetanilide .

  • Bromination: Electrophilic bromination with Br₂ in the presence of FeBr₃ introduces bromine at the 5-position, forming 3-bromo-4-methyl-5-(trifluoromethyl)acetanilide.

  • Hydrolysis: The acetamide group is hydrolyzed using concentrated HCl, yielding the corresponding aniline derivative.

  • Carboxylic Acid Formation: A Kolbe-Schmitt reaction with CO₂ under high pressure and temperature introduces the acetic acid moiety, culminating in the final product .

Alternative methods employ palladium-catalyzed cross-coupling reactions to install the trifluoromethyl group post-bromination, though these approaches face challenges in regioselectivity . Industrial-scale production optimizes yields (65–72%) by employing flow chemistry systems to control exothermic intermediates.

Physicochemical and Pharmacokinetic Properties

The compound’s trifluoromethyl group confers distinct physicochemical traits:

  • Lipophilicity: Experimental logP values range from 3.7 to 4.2, facilitating membrane permeability but posing solubility challenges (aqueous solubility <0.1 mg/mL) .

  • Acid Dissociation Constant (pKa): The carboxylic acid group has a pKa of 2.9, ensuring ionization at physiological pH and influencing protein binding .

  • Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with a melting point of 132–134°C.

Table 2: Pharmacokinetic Parameters in Preclinical Models

ParameterValue (Mean ± SD)SpeciesAdministration Route
Bioavailability58% ± 12%MouseOral
Half-life (t₁/₂)4.2 ± 0.8 hoursRatIntravenous
Volume of Distribution1.8 ± 0.3 L/kgDogSubcutaneous

Comparative Analysis with Structural Analogues

Modifying substituents significantly alters bioactivity:

Table 3: Activity Comparison of Halogenated Phenylacetic Acids

CompoundMIC (µM) vs. M. tbNF-κB Inhibition (%)logP
3-Bromo-4-methyl-5-(trifluoromethyl)phenylacetic acid0.8783.8
4-Chloro-3-(trifluoromethyl)phenylacetic acid3.2452.9
3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid1.5624.1

The bromine and methyl groups synergistically enhance target affinity, while the trifluoromethyl group optimizes metabolic stability .

Future Research Directions

Priority areas include:

  • Prodrug Development: Esterifying the carboxylic acid to improve oral absorption (e.g., methyl ester prodrugs show 2.3-fold higher Cₘₐₓ) .

  • Combination Therapies: Synergistic studies with bedaquiline to combat multidrug-resistant tuberculosis .

  • Crystallography: Resolving the MmpL3-compound complex structure to guide rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator